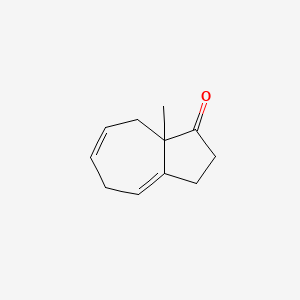
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is an organic compound belonging to the class of azulenones. These compounds are known for their unique bicyclic structure, which includes a seven-membered ring fused to a five-membered ring. The presence of a ketone group at the 1-position and a methyl group at the 8a-position adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor, followed by functional group modifications. For example:
Cyclization: Starting from a linear precursor, cyclization can be induced using acid or base catalysts.
Functional Group Modification: Introduction of the ketone group at the 1-position and methylation at the 8a-position can be achieved through selective oxidation and alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.
Purification Techniques: Employing methods like distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8a-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azulenones.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The ketone and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Azulenones: Compounds with a similar bicyclic structure but different functional groups.
Tetralones: Compounds with a similar ketone group but different ring structures.
Uniqueness
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
60711-79-7 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
8a-methyl-2,3,5,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C11H14O/c1-11-8-4-2-3-5-9(11)6-7-10(11)12/h2,4-5H,3,6-8H2,1H3 |
InChI 键 |
CBEAQHBVDAQDGQ-UHFFFAOYSA-N |
规范 SMILES |
CC12CC=CCC=C1CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



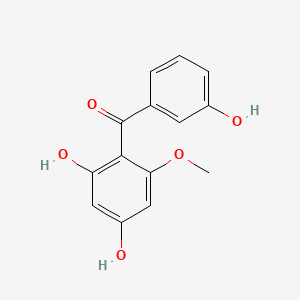
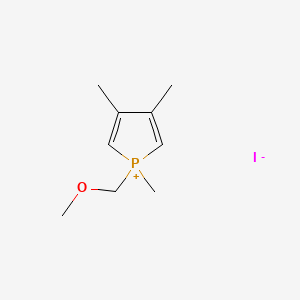
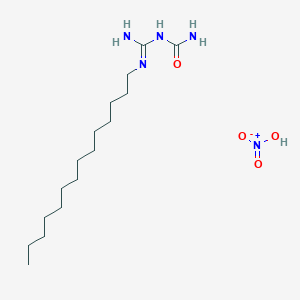
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
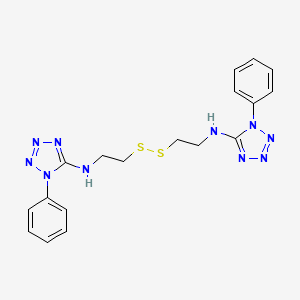
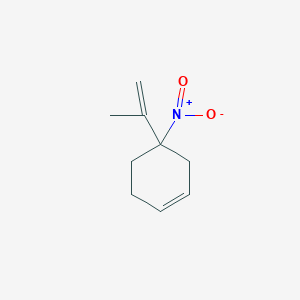
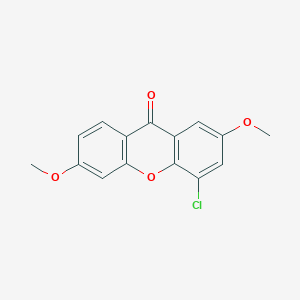
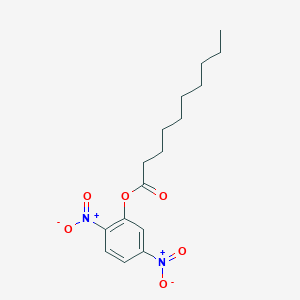
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
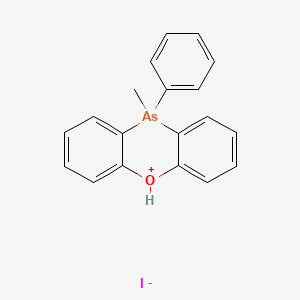
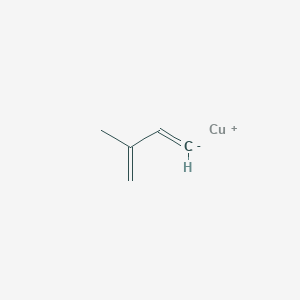
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
